molecular formula C14H10N4OS2 B7777878 6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine

6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine

Cat. No.: B7777878
M. Wt: 314.4 g/mol
InChI Key: BEVFYOMBCODCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole moiety Benzothiazoles are known for their significant pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamides or the use of carbon dioxide as a raw material .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and reducing reaction times. For instance, the use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can either inhibit or activate their functions, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other benzothiazole derivatives. Its dual benzothiazole structure may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

6-[(2-amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-8(6-12(9)21-13)19-7-2-4-11-10(5-7)18-14(16)20-11/h1-6H,(H2,15,17)(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVFYOMBCODCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)SC(=N4)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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